REACTION_SMILES
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[CH3:26][OH:27].[OH:8][C:9](=[O:10])[c:11]1[cH:12][c:13](-[c:18]2[cH:19][cH:20][c:21]([F:22])[cH:23][c:24]2[F:25])[cH:14][cH:15][c:16]1[OH:17].[Si:1]([CH3:2])([CH:3]=[N+:4]=[N-:5])([CH3:6])[CH3:7]>>[CH3:2][O:10][C:9](=[O:8])[c:11]1[cH:12][c:13](-[c:18]2[cH:19][cH:20][c:21]([F:22])[cH:23][c:24]2[F:25])[cH:14][cH:15][c:16]1[OH:17]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1cc(-c2ccc(F)cc2F)ccc1O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Si](C)(C)C=[N+]=[N-]
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Name
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Type
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product
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Smiles
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COC(=O)c1cc(-c2ccc(F)cc2F)ccc1O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |